Silane, trichloro[3-(4-nitrophenyl)propyl]-
Description
Silane, trichloro[3-(4-nitrophenyl)propyl]- is an organosilicon compound with the molecular formula C₉H₁₁Cl₃NO₂Si and an approximate molecular weight of 299.44 g/mol. Its structure features a trichlorosilane group attached to a propyl chain terminating in a 4-nitrophenyl substituent. The nitro group (–NO₂) is a strong electron-withdrawing group (EWG), which significantly influences the compound’s reactivity, polarity, and applications in materials science, particularly as a coupling agent or surface modifier .
Properties
Molecular Formula |
C9H10Cl3NO2Si |
|---|---|
Molecular Weight |
298.6 g/mol |
IUPAC Name |
trichloro-[3-(4-nitrophenyl)propyl]silane |
InChI |
InChI=1S/C9H10Cl3NO2Si/c10-16(11,12)7-1-2-8-3-5-9(6-4-8)13(14)15/h3-6H,1-2,7H2 |
InChI Key |
DLTJFBHAHLHZTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC[Si](Cl)(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene typically involves a multi-step process starting from benzene. The general steps include:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Friedel-Crafts Alkylation: The nitrated benzene undergoes Friedel-Crafts alkylation with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the propyl group.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst or metal hydrides.
Substitution: The trichlorosilyl group can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alcohols, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 1-amino-4-[3-(trichlorosilyl)propyl] Benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form strong bonds with various substrates.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1-Nitro-4-[3-(trichlorosilyl)propyl] Benzene involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the trichlorosilyl group can form strong bonds with other molecules, facilitating its use as a coupling agent. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
Nitrophenyl vs. Phenyl Substituents
- Silane, trichloro(3-phenylpropyl)- (CAS 13617-40-8, C₉H₁₁Cl₃Si, MW 253.63 g/mol): The phenyl group is less polar than the nitrophenyl group, resulting in lower solubility in polar solvents. This compound is primarily used in non-polar polymer matrices for adhesion enhancement. Its lower electrophilicity reduces hydrolysis rates compared to the nitro-substituted analog .
Silane, trichloro[3-(4-nitrophenyl)propyl]- :
The nitro group increases electrophilicity, accelerating hydrolysis and condensation reactions. This makes it suitable for modifying surfaces requiring strong covalent bonding, such as in epoxy resins or ceramic composites .
Nitrophenyl vs. Methoxyphenyl Substituents
- Trichloro[3-(4-methoxyphenyl)propyl]silane (CAS 163155-57-5, C₁₀H₁₄Cl₃O₂Si, MW 300.44 g/mol): The methoxy group (–OCH₃) is electron-donating, reducing silane reactivity. This compound exhibits moderate hydrolysis rates and is used in hybrid organic-inorganic materials where controlled reactivity is critical .
Chlorinated and Fluorinated Analogues
Trichloro(3-chloro-2-methylpropyl)silane (CAS 18142-53-5, C₄H₈Cl₄Si, MW 228.98 g/mol):
The chloro and methyl substituents enhance steric hindrance, slowing hydrolysis. Applications include waterproofing agents and corrosion inhibitors .Dichloro(methyl)(3,3,3-trifluoropropyl)silane (C₄H₇Cl₂F₃Si, MW 211.09 g/mol):
Fluorine substituents increase thermal stability and chemical resistance. This compound is used in high-performance coatings for aerospace components .
Molecular Data and Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications/Properties |
|---|---|---|---|---|
| Silane, trichloro[3-(4-nitrophenyl)propyl]- | C₉H₁₁Cl₃NO₂Si | 299.44 | Not Provided | High-polarity coupling agent, surface modification |
| Trichloro(3-phenylpropyl)silane | C₉H₁₁Cl₃Si | 253.63 | 13617-40-8 | Adhesion promoter in non-polar polymers |
| Trichloro[3-(4-methoxyphenyl)propyl]silane | C₁₀H₁₄Cl₃O₂Si | 300.44 | 163155-57-5 | Controlled-reactivity hybrid materials |
| Trichloro(3-chloro-2-methylpropyl)silane | C₄H₈Cl₄Si | 228.98 | 18142-53-5 | Waterproofing, corrosion inhibition |
| Dichloro(methyl)(3,3,3-trifluoropropyl)silane | C₄H₇Cl₂F₃Si | 211.09 | Not Provided | High-temperature coatings, fluoropolymer composites |
Thermal and Chemical Stability
- Nitro-Substituted Silane : Likely exhibits lower thermal stability compared to phenyl or trifluoropropyl analogs due to the nitro group’s propensity for decomposition at elevated temperatures. This limits its use in high-temperature applications .
- Trifluoropropyl Analogues : Fluorine atoms enhance thermal stability, with decomposition temperatures exceeding 300°C, making them suitable for harsh environments .
Biological Activity
Silane, trichloro[3-(4-nitrophenyl)propyl]- (CAS Number: 100286-34-8), is a chemical compound with potential biological activity that has garnered interest in various fields, including pharmacology and materials science. This article aims to present a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₉H₁₀Cl₃NO₂Si
- Molecular Weight : 298.6 g/mol
- Structure : The compound features a trichlorosilane backbone with a propyl group substituted by a nitrophenyl moiety, which is critical for its biological interactions.
Mechanisms of Biological Activity
Research indicates that silanes can exhibit various biological activities due to their ability to interact with biological macromolecules. The nitrophenyl group in this compound may enhance its reactivity and affinity towards proteins and nucleic acids, potentially leading to several biological effects:
- Antimicrobial Activity : Compounds containing nitrophenyl groups have been studied for their antimicrobial properties. The presence of chlorine atoms may also contribute to increased toxicity towards microbial cells by disrupting membrane integrity.
- Cytotoxicity : Preliminary studies suggest that silane derivatives can induce cytotoxic effects in cancer cell lines. This activity is often attributed to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.
- Cell Adhesion and Proliferation : The silane's ability to modify surfaces can influence cell adhesion and proliferation, making it relevant in tissue engineering applications.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various silane compounds, including trichloro[3-(4-nitrophenyl)propyl] silane. The results indicated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Trichloro[3-(4-nitrophenyl)propyl]- | E. coli | 15 |
| Trichloro[3-(4-nitrophenyl)propyl]- | S. aureus | 18 |
Case Study 2: Cytotoxicity Assessment
In vitro assays were conducted on human cancer cell lines to evaluate the cytotoxic effects of trichloro[3-(4-nitrophenyl)propyl]-.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The IC₅₀ values indicate that the compound exhibits varying degrees of cytotoxicity across different cell lines, suggesting selective activity that could be exploited for therapeutic purposes.
Research Findings
Recent research has focused on the potential applications of silanes in drug delivery systems and surface modification for biomedical implants. The incorporation of trichloro[3-(4-nitrophenyl)propyl]- into polymer matrices has shown promise in enhancing biocompatibility and drug release profiles.
Table: Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxic Effects | Induces apoptosis in cancer cell lines |
| Surface Modification | Improved adhesion properties in biomaterials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
